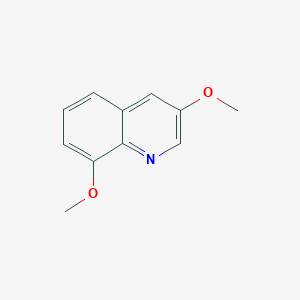
3,8-Dimethoxy quinoline
Cat. No. B8543541
M. Wt: 189.21 g/mol
InChI Key: NCSJNBMJPWBDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05824689
Procedure details


Jineol of 4.5 mg was dissolved in 2 ml of ethanol, and diazomethane ether solution was slowly dropped to the solution. After the excess of diazomethane and solvent was removed by purging with nitrogen gas, the solution was purified by silicagel chromatography to give 4.2 mg of 3,8-dimethoxy quinoline with 80% yield.


Name
diazomethane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:10]=[C:9]([OH:11])[C:8]2[N:7]=CC(O)=[CH:4][C:3]=2[CH:2]=1.[N+](=[CH2:15])=[N-].C[CH2:17][O:18][CH2:19][CH3:20]>C(O)C>[CH3:17][O:18][C:19]1[CH:20]=[N:7][C:8]2[C:3]([CH:4]=1)=[CH:2][CH:1]=[CH:10][C:9]=2[O:11][CH3:15] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the excess of diazomethane and solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by purging with nitrogen gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was purified by silicagel chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=NC2=C(C=CC=C2C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 mg | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
